1-(6-Chloropyridazin-3-yl)azepane
Overview
Description
1-(6-Chloropyridazin-3-yl)azepane is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a chloropyridazine ring attached to an azepane moiety, making it a valuable building block in various synthetic applications .
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)azepane typically involves the reaction of 6-chloropyridazine with azepane under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridazine ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as DMF, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)azepane has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological pathways and mechanisms, often as a ligand in binding studies.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)azepane is largely dependent on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include signal transduction and metabolic processes .
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)azepane can be compared to other similar compounds such as:
1-(6-Chloropyridazin-3-yl)piperidine: Similar in structure but with a piperidine ring instead of an azepane ring.
1-(6-Chloropyridazin-3-yl)morpholine: Contains a morpholine ring, offering different chemical properties and reactivity.
1-(6-Chloropyridazin-3-yl)pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity and synthetic utility.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNNHMTWELIESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423293 | |
Record name | 1-(6-chloropyridazin-3-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312318-48-2 | |
Record name | 1-(6-chloropyridazin-3-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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